1,3,3,3-Tetrafluoroprop-1-ene

Description

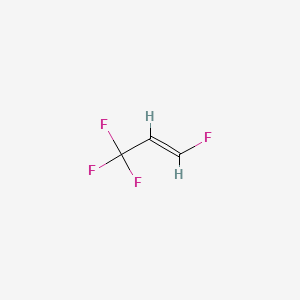

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOOAUSHHFGWSA-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CF)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/F)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885446 | |

| Record name | (E)-1,3,3,3-Tetrafluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor | |

| Record name | 1-Propene, 1,3,3,3-tetrafluoro-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

29118-24-9, 1645-83-6 | |

| Record name | (1E)-1,3,3,3-Tetrafluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29118-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3,3-Tetrafluoropropene, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029118249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,3,3,3-tetrafluoro-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-1,3,3,3-Tetrafluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propene, 1,3,3,3-tetrafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propene, 1,3,3,3,-tetrafluoro-,(E)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,3,3-TETRAFLUOROPROPENE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I2481UOO8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Studies of 1,3,3,3 Tetrafluoroprop 1 Ene Formation

Catalytic Fluorination Pathways of Halogenated Precursors to 1,3,3,3-Tetrafluoroprop-1-ene (B156734)

The synthesis of this compound can be approached through the catalytic fluorination of more heavily halogenated three-carbon molecules. This process involves the substitution of chlorine or other halogen atoms with fluorine, a transformation typically facilitated by potent fluorinating agents and specialized catalysts.

Selective Fluorination of 1,1,3,3-Tetrachloropropene Derivatives

The selective fluorination of chlorinated propene derivatives, such as 1,1,3,3-tetrachloropropene, represents a direct pathway to hydrofluoroolefins. This transformation requires precise control of reaction conditions to achieve the desired degree of fluorine substitution while minimizing side reactions. The process generally involves reacting the chlorinated precursor with a fluorine source, such as hydrogen fluoride (B91410) (HF), in the presence of a catalyst. While specific studies on the direct conversion of 1,1,3,3-tetrachloropropene to this compound are not extensively detailed in publicly available literature, analogous reactions provide insight. For instance, the gas-phase fluorination of related compounds like 1,1,2,3-tetrachloropropene over fluorinated chromium oxide catalysts has been investigated to produce intermediates like 2-chloro-3,3,3-trifluoropropene. researchgate.net Such processes indicate that achieving high selectivity requires careful optimization of temperature, reactant molar ratios, and catalyst contact time.

Role of Antimony Pentachloride (SbCl5) and Related Catalysts in Fluorination Processes

Antimony pentachloride (SbCl₅) is a versatile and potent Lewis acid catalyst frequently employed in halogen exchange reactions, particularly for the fluorination of chlorinated hydrocarbons. researchgate.net Its catalytic activity stems from its ability to react with hydrogen fluoride (HF) to form highly active antimony (V) chlorofluoride species, such as SbCl₄F, SbCl₃F₂, and SbCl₂F₃. google.comgoogle.com These mixed-halide compounds serve as the primary fluorinating agents in the catalytic cycle.

The general mechanism involves a continuous process where SbCl₅ is first fluorinated by HF in one reaction zone, generating the antimony chlorofluoride and hydrogen chloride (HCl) as a byproduct. google.com The resulting antimony chlorofluoride is then transferred to a separate zone where it reacts with the haloalkane or haloalkene precursor. google.com In this step, the catalyst donates a fluorine atom to the organic substrate and accepts a chlorine atom, thereby regenerating a more chlorinated antimony species and completing the halogen exchange. This process can be conducted at temperatures ranging from 20 to 140°C. google.com The degree of fluorination of the antimony catalyst can be controlled to influence the composition of the final fluorinated products. google.com

Dehydrofluorination and Dehydrohalogenation Reactions for this compound Synthesis

A predominant and extensively studied industrial route for producing this compound (HFO-1234ze) is the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa). This elimination reaction involves the removal of a hydrogen atom and a fluorine atom from adjacent carbons to form a double bond.

Mechanistic Investigations of 1,1,1,3,3-Pentafluoropropane Dehydrofluorination

The dehydrofluorination of HFC-245fa is an endothermic reaction where higher temperatures favor conversion. halide-crylink.com Mechanistic studies propose that the reaction over solid acid catalysts, such as aluminum fluoride (AlF₃) or fluorinated chromia, proceeds via a surface-catalyzed elimination mechanism. The reaction involves the cleavage of C-H and C-F bonds, facilitated by base and acid sites on the catalyst surface, respectively. researchgate.net For instance, on Ni/AlF₃ catalysts, it is suggested that Lewis acid sites activate the C-F bond while the nickel metal sites activate the C-H bond, promoting a synergistic elimination. matec-conferences.org Kinetic studies on fluorinated NiO/Cr₂O₃ catalysts reveal a significantly lower activation energy (63.6 ± 4.5 kJ mol⁻¹) compared to Cr₂O₃ alone (127.6 ± 3.8 kJ mol⁻¹), indicating a different and more efficient reaction pathway. researchgate.net

Base-Catalyzed Elimination Mechanisms in Liquid and Gas Phases

Dehydrofluorination of HFC-245fa can be effectively carried out using strong bases in both liquid and gas phases. google.comjustia.com In the liquid phase, aqueous or alcoholic solutions of caustic bases like potassium hydroxide (KOH) or sodium hydroxide are commonly used. google.comjustia.com This method typically involves a base-induced elimination (E2) mechanism, where the hydroxide ion abstracts a proton, and the fluoride ion is concurrently eliminated, leading to the formation of the alkene.

Both gas-phase catalytic processes and liquid-phase base-catalyzed reactions produce a mixture of the geometric isomers, (E)- and (Z)-1,3,3,3-tetrafluoroprop-1-ene. google.com The selectivity can vary depending on the catalyst and reaction temperature, with the (Z)-isomer typically accounting for 13-23% of the product mixture. google.comjustia.com

Heterogeneous Catalysis in Dehydrofluorination: Chromium-Based Catalysts and Activated Carbon

Heterogeneous catalysis is the preferred method for large-scale industrial production of HFO-1234ze from HFC-245fa due to advantages in catalyst separation and regeneration.

Chromium-Based Catalysts: Chromium(III) oxide (Cr₂O₃) is a traditional and highly effective catalyst for this transformation. mdpi.comresearchgate.net During the reaction, the surface of the Cr₂O₃ is fluorinated by HF (either co-fed or generated in situ), forming active chromium oxyfluoride (CrOₓFᵧ) species, which are considered the primary catalytic sites. researchgate.netkorea.ac.kr The performance of these catalysts can be significantly enhanced through various preparation methods and the addition of promoters. For example, Cr₂O₃ nanoparticles prepared by solution combustion synthesis (SCS) exhibit a much higher reaction rate (up to 6 mmol/h/g) compared to commercial or precipitated Cr₂O₃, which is attributed to a higher specific surface area and greater acid amount. mdpi.com The addition of promoters like NiO can also increase activity by creating new, more active acid sites. researchgate.net

| Catalyst Preparation Method | Reaction Rate (mmol/h/g) | Selectivity to HFO-1234ze (%) |

|---|---|---|

| Solution Combustion Synthesis (SCS) | ~6.0 | ~80 |

| Precipitation | ~4.0 | ~80 |

| Commercial | ~3.0 | ~80 |

Novel Synthetic Routes and Reaction Cascade Design for this compound Formation

The industrial demand for 1,3,3,3-tetrafluoropropene, a key hydrofluoroolefin (HFO) with a low global warming potential, has spurred significant research into efficient and novel synthetic methodologies. Modern approaches focus on reaction cascades that streamline production, minimize intermediate purification steps, and optimize atom economy. These strategies often involve the careful design of multi-step pathways, beginning with the formation of suitable precursors.

Addition Reactions to Unsaturated Fluorinated Hydrocarbons for Precursor Formation

A key strategy in synthesizing 1,3,3,3-tetrafluoropropene (HFO-1234ze) involves the initial formation of a saturated or partially halogenated propane (B168953) precursor, which can then be converted to the final product. Addition reactions to unsaturated C3 molecules are a direct method for creating these precursors.

One patented approach involves the reaction of a compound with the formula CHFX₂ with 1,1-difluoroethylene (CH₂=CF₂), where X can be a halogen such as chlorine, bromine, or iodine. This addition reaction yields a precursor of the formula CHXFCH₂CXF₂. This intermediate can then be further processed to yield 1,3,3,3-tetrafluoropropene.

Another fundamental approach is the addition of hydrogen halides, like hydrogen bromide (HBr), to a fluorinated propene. For instance, the free-radical addition of HBr to an alkene, a well-established reaction, can proceed with anti-Markovnikov regioselectivity in the presence of peroxides. chemistrysteps.compharmaguideline.com This process is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen from HBr to generate a bromine radical (Br•). chemistrysteps.com The bromine radical adds to the less substituted carbon of the alkene double bond, creating a more stable, more substituted carbon radical intermediate. libretexts.org This radical then abstracts a hydrogen atom from another HBr molecule to form the final product and propagate the radical chain. libretexts.orglibretexts.org While HBr is particularly effective for this radical addition, the process is generally unfavorable for HCl and HI due to the endothermic nature of certain steps in their respective chain reactions. libretexts.org

Applying this to a fluorinated substrate like 3,3,3-trifluoropropene (CF₃CH=CH₂), the addition of a bromine radical would preferentially occur at the terminal CH₂ carbon, leading to the formation of a more stable secondary radical at the CH position. Subsequent hydrogen abstraction would yield a brominated tetrafluoropropane precursor, which is primed for a subsequent elimination step to form the desired tetrafluoropropene.

Multi-step Synthesis Pathways Involving Halogenation and Subsequent Fluorination/Elimination

Multi-step syntheses provide a versatile and controllable route to 1,3,3,3-tetrafluoropropene, often starting from readily available, non-fluorinated or partially fluorinated hydrocarbons. A common pathway involves an initial halogenation step, followed by fluorination to introduce the required fluorine atoms, and a final elimination (dehydrohalogenation) step to create the double bond.

A representative example of this pathway starts with a chlorinated propane, such as 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa). This precursor undergoes a sequence of fluorination and dehydrochlorination reactions. The process can be designed as a two-stage gas-phase reaction. In the first stage, the pentachloropropane is reacted with anhydrous hydrogen fluoride (HF) in the presence of a fluorination catalyst. This step replaces several chlorine atoms with fluorine, yielding intermediates like 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) and 1,1,1,3,3-pentafluoropropane (HFC-245fa).

The resulting mixture is then subjected to a second reaction stage, typically a dehydrohalogenation step, to produce 1,3,3,3-tetrafluoropropene. google.com For example, the intermediate HFC-245fa can be dehydrofluorinated in the gas phase over a chromium-based catalyst to afford HFO-1234ze. google.com

The general scheme can be summarized as:

Halogenation : A propane or propene feedstock is chlorinated or brominated to produce a polyhalogenated propane.

Fluorination : The halogenated propane is reacted with a fluorinating agent, most commonly anhydrous HF, often in the presence of a catalyst (e.g., antimony-based or chromium-based catalysts), to substitute chlorine or bromine atoms with fluorine. This step produces a hydrofluorocarbon (HFC) or hydrochlorofluorocarbon (HCFC) intermediate.

Elimination : The resulting fluorinated propane undergoes dehydrohalogenation (removal of HX, where X is F, Cl, or Br) to form the C=C double bond. This can be achieved via reaction with a strong base (e.g., aqueous potassium hydroxide) or through catalytic gas-phase dehydrofluorination over catalysts like fluorinated chromium oxide. google.com

Stereochemical Control in the Synthesis of cis- and trans-1,3,3,3-Tetrafluoroprop-1-ene Isomers

1,3,3,3-Tetrafluoropropene exists as two geometric isomers: cis (Z) and trans (E). The physical properties of these isomers differ significantly, making stereochemical control a critical aspect of the synthesis process, particularly as the trans isomer (HFO-1234ze(E)) is often the desired product for refrigerant applications. honeywell.com

Synthesis routes, such as the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa), typically produce a mixture of both cis- and trans-HFO-1234ze. google.comgoogle.com For instance, the dehydrofluorination of HFC-245fa using a potassium hydroxide solution can yield a product with 86.9% trans-HFO-1234ze and 13.1% cis-HFO-1234ze. google.com To obtain a specific isomer in high purity, post-synthesis isomerization is a common and effective strategy.

Catalytic isomerization allows for the conversion of one isomer into the other. Processes have been developed to selectively convert the cis isomer to the more commercially desirable trans isomer, and conversely, to produce the cis isomer from the trans form for applications where it is preferred, such as in high-temperature heat pumps. researchgate.net

The conversion of cis-HFO-1234ze to trans-HFO-1234ze can be achieved with high efficiency using various catalysts. google.comgoogle.com The reaction is typically carried out in the gas phase. Catalysts such as fluorinated chromia, chromium fluoride, and fluorinated alumina have proven effective. google.com The goal is to achieve high conversion of the cis isomer while maintaining high selectivity for the trans product.

| Catalyst | Reaction Temperature (°C) | cis-1234ze Conversion (%) | Selectivity to trans-1234ze (%) | Source |

|---|---|---|---|---|

| Fluorinated Cr₂O₃ | 50 | 80.0 | 99.6 | google.com |

| Fluorinated Al₂O₃ | 100 | 85.0 | 99.9 | google.com |

| CrF₃ | 150 | 80.0 | 99.9 | google.com |

| AlF₃ | 150 | 88.0 | 99.9 | google.com |

| 0.5 wt% Co on Activated Carbon (Co/AC) | 150 | 45.0 | 98.0 | google.com |

Conversely, the synthesis of cis-1,3,3,3-tetrafluoropropene can be achieved through the isomerization of the trans isomer. This process is valuable for applications requiring the specific properties of the cis isomer. Studies have shown that alumina catalysts, modified through calcination, fluorination, and alkaline treatment, can effectively catalyze this transformation with high selectivity. researchgate.net Alkaline earth metal fluorides (MgF₂, CaF₂, SrF₂, BaF₂) also serve as promising catalysts for this reaction, achieving high selectivity for the cis isomer. acs.org

| Catalyst | Reaction Temperature (°C) | trans-1234ze Conversion (%) | Selectivity to cis-1234ze (%) | Source |

|---|---|---|---|---|

| Modified Alumina (F-Al₂O₃-550-K) | 200 | ~18 | ~98 | researchgate.net |

| MgF₂ | 350 | 18.7 | 97.9 | acs.org |

| CaF₂ | 350 | 16.9 | 97.1 | acs.org |

| SrF₂ | 350 | 18.2 | 95.5 | acs.org |

| BaF₂ | 350 | 17.8 | 88.7 | acs.org |

These catalytic isomerization processes provide critical stereochemical control, enabling the production of either the cis or trans isomer of 1,3,3,3-tetrafluoropropene in high purity to meet the specific demands of various applications.

Chemical Reactivity and Reaction Mechanisms of 1,3,3,3 Tetrafluoroprop 1 Ene

Thermal Decomposition and Pyrolysis Mechanisms of 1,3,3,3-Tetrafluoroprop-1-ene (B156734)

The thermal decomposition, or pyrolysis, of this compound (HFO-1234ze(E)) involves the breakdown of the molecule at elevated temperatures in the absence of an oxidizing agent. This process is governed by complex reaction mechanisms, including initial bond-breaking events and subsequent radical chain reactions.

The initial step in the thermal decomposition of HFO-1234ze(E) is predominantly the homolytic cleavage of its weakest chemical bonds. nih.gov Under high-temperature conditions, the energy supplied is sufficient to break C-F, C-H, or C-C bonds, leading to the formation of highly reactive free radicals. nih.gov Reactive molecular dynamics simulations indicate that the primary radical species generated during the initial stages of pyrolysis are fluorine (F•), hydrogen (H•), and trifluoromethyl (•CF₃) radicals. nih.gov

The principal decomposition pathways initiated by bond cleavage are:

C-F Bond Cleavage: This reaction leads to the formation of a fluorinated vinyl radical and a fluorine atom.

C-H Bond Cleavage: This pathway produces a different fluorinated vinyl radical and a hydrogen atom.

C-C Bond Cleavage: The single bond between the carbon atoms of the vinyl group and the trifluoromethyl group can also rupture, yielding •CF₃ and a fluorinated vinyl radical.

Once formed, these initial radicals, particularly H• and F•, can attack other HFO-1234ze(E) molecules, accelerating the decomposition process through radical chain reactions. nih.gov For example, a free H• atom can abstract a fluorine atom from the parent molecule, or a free F• atom can abstract a hydrogen atom, propagating the reaction.

Quantum chemical calculations have been instrumental in elucidating the complex reaction pathways and associated energy barriers for the thermal decomposition of HFO-1234ze(E). nih.gov Computational studies have shown that the decomposition of trans-1,3,3,3-tetrafluoropropene is not a simple, single-step process but involves multiple competing channels leading to a variety of products. nih.gov

Unlike some other fluorinated propenes that decompose via direct HF elimination, theoretical models predict a more intricate mechanism for HFO-1234ze(E). The decomposition leads to the formation of hydrogen fluoride (B91410) (HF) alongside a variety of isomeric trifluoropropyne (C₃HF₃) products. nih.gov These pathways involve transition states with specific energy requirements that dictate the likelihood and rate of each reaction.

The primary computationally predicted decomposition channels include the formation of:

CH≡CCF₃

CF₂=C=CHF

C≡CHCF₃

CF₂=CHCF

These C₃HF₃ isomers can then undergo further decomposition, for instance, by breaking down into difluorocarbene (CF₂) and other smaller fragments. nih.gov Multichannel Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation calculations are employed to model the kinetics of these identified decomposition channels, and the theoretical predictions have shown consistency with experimental observations of HF formation rates. nih.gov

Experimental studies on the decomposition of HFO-1234ze(E), often in environments such as those found in medium-voltage electrical switchgear, have identified several key pyrolysis products. researchgate.net The formation of these products can be explained by the radical and molecular rearrangement pathways predicted by theoretical models.

The primary stable products identified from the pyrolysis of HFO-1234ze(E) are listed in the table below.

| Product Name | Chemical Formula | Likely Formation Pathway |

|---|---|---|

| Hydrogen Fluoride | HF | Molecular elimination from the parent molecule or H•/F• radical abstraction reactions. nih.gov |

| Difluoromethane (B1196922) | CH₂F₂ | Breakage of the C1–C2 bond followed by radical recombination/hydrogenation. researchgate.net |

| Tetrafluoromethane | CF₄ | Recombination of •CF₃ radicals with F• radicals. researchgate.net |

| Hexafluoroethane | C₂F₆ | Dimerization (self-recombination) of two •CF₃ radicals. researchgate.net |

| cis-1,3,3,3-Tetrafluoroprop-1-ene | cis-C₃H₂F₄ | Isomerization of the parent trans-isomer under thermal stress. researchgate.net |

| Heptafluoropropanes | C₃HF₇ | Radical addition reactions involving •CF₃ and other fluorinated fragments. researchgate.net |

| Hexafluoropropylene | C₃F₆ | Dehydrofluorination of C₃HF₇ or other complex radical pathways. researchgate.net |

The distribution and abundance of these products depend heavily on the specific conditions of the pyrolysis, such as temperature, pressure, and residence time.

Oxidation Reactions and Combustion Chemistry of this compound

The oxidation and combustion of HFO-1234ze(E) involve its reaction with an oxidizer, most commonly oxygen (O₂), at high temperatures. These processes are distinct from pyrolysis and result in different reaction intermediates and final products.

In an oxidative environment, the decomposition of HFO-1234ze(E) can be initiated both by unimolecular thermal breakdown (as in pyrolysis) and by direct intermolecular reactions with oxygen. Molecular dynamics simulations show that O₂ primarily reacts with the radicals (F•, H•, •CF₃) that are generated from the initial homolytic cleavage of the parent HFO-1234ze(E) molecule. nih.gov

However, theoretical calculations have also explored direct initiation pathways involving the collision of an O₂ molecule with the C=C double bond of HFO-1234ze(E). These pathways have calculated energy barriers, indicating they are significant routes for initiating oxidation. researchgate.net The largest portion of HFO-1234ze(E) consumption during combustion proceeds through reactions with radicals like H•, F•, and OH•. The presence of O₂ leads to the formation of oxygenated radicals, which significantly alters the subsequent reaction cascades compared to pyrolysis.

The main oxidation products resulting from these reactions include hydrogen fluoride (HF), carbon monoxide (CO), carbon dioxide (CO₂), and carbonyl fluoride (COF₂). nih.govresearchgate.net

To understand and predict the combustion behavior of HFO-1234ze(E), detailed chemical kinetic models have been developed. These models consist of a large set of elementary reactions describing the breakdown of the fuel, the formation of intermediates, and the production of final products.

A comprehensive kinetic model has been developed for the high-temperature oxidation of several refrigerants, including HFO-1234ze(E), at atmospheric pressure. skku.edu This model incorporates established mechanisms for hydrocarbon combustion (like GRI-Mech 3.0) and sub-mechanisms for C1-C2 hydrofluorocarbon chemistry. skku.edu The complete model for HFO-1234ze(E) and related compounds includes 1001 elementary reactions and accounts for 105 different chemical species. skku.edu

Reaction with Hydroxyl (OH) and Hydrogen (H) Radicals in Combustion Environments

In combustion environments, the reaction of this compound with hydroxyl (OH) and hydrogen (H) radicals is a critical aspect of its combustion chemistry. researchgate.netresearchgate.net Theoretical models have been developed to understand these interactions, often employing density functional theory. researchgate.netbohrium.com These studies reveal that the combustion of this compound is a step-by-step chain reaction initiated by collisions with radicals like OH and H. researchgate.net

The addition of H radicals to the double bond of this compound can occur through two primary pathways, with one being more energetically favorable. bohrium.com Similarly, OH radical addition reactions are a key part of the combustion process. The presence of fluorine atoms in the molecule significantly influences the reaction pathways, leading to the formation of various fluorinated intermediates. nih.gov For instance, in the combustion of the related compound 2,3,3,3-tetrafluoropropene (B1223342), reactions with H and OH radicals play a minor role compared to reactions with fluorine-containing species. nih.gov

Computational Analysis of Flame Propagation and Burning Velocities

Computational fluid dynamics (CFD) simulations and kinetic modeling are essential tools for analyzing the flame propagation and burning velocities of this compound. These studies provide insights into its flammability characteristics under various conditions. researchgate.netnih.gov

Kinetic models for the high-temperature oxidation and combustion of hydrofluoroolefins, including this compound, have been developed and are often based on established mechanisms like GRI-Mech-3.0, supplemented with data for hydrofluorocarbons. researchgate.netnist.gov These models, which can include hundreds of species and thousands of reactions, are used to calculate key combustion parameters such as burning velocity. researchgate.netnist.gov

For the related isomer 2,3,3,3-tetrafluoropropene, combustion equilibrium calculations have shown a maximum combustion temperature of 2076 K for a specific volume fraction in the air. nih.govnist.gov Modeling of flame propagation in mixtures with oxygen-enriched air has demonstrated reasonable agreement between calculated and experimental burning velocities. nist.gov However, discrepancies can exist, with models sometimes predicting a peak burning velocity in lean mixtures, while experiments show it in rich mixtures. nih.govnih.gov

Interactive Data Table: Calculated vs. Experimental Burning Velocity for a Stoichiometric CH2CFCF3-Air Flame

| Parameter | Value |

| Oxygen Mole Fraction (XO2) | 0.39 |

| Measured Burning Velocity | 9.9 cm/s |

| Calculated Peak Temperature | ~2130 K |

| Final Equilibrium Temperature | 2289 K |

| Data derived from studies on 2,3,3,3-tetrafluoropropene flames. nist.gov |

Atmospheric Degradation Mechanisms of this compound

The atmospheric degradation of this compound is primarily initiated by its reaction with hydroxyl (OH) radicals, which is a key factor in its relatively short atmospheric lifetime. fluorocarbons.org This process leads to the formation of various intermediate and final degradation products. copernicus.org

OH-Initiated Oxidation Mechanisms and Rate Coefficients

The primary atmospheric degradation pathway for this compound is its reaction with OH radicals. copernicus.orgacs.org This reaction is relatively rapid due to the presence of the carbon-carbon double bond, leading to a short atmospheric lifetime. fluorocarbons.org The rate coefficients for the reaction of OH radicals with both the E- and Z-isomers of this compound have been determined as a function of temperature and pressure. acs.org For the E-isomer, the estimated tropospheric lifetime is approximately 15 days, with the OH reaction being the major degradation pathway. acs.org

The OH-initiated oxidation leads to the formation of trifluoroacetaldehyde (B10831) (CF3CHO) as a primary product. copernicus.orgresearchgate.net This intermediate then undergoes further degradation in the atmosphere. researchgate.net

Reactions with Ozone (O3) Molecules and NO3 Radicals

While the reaction with OH radicals is the dominant atmospheric sink for this compound, reactions with ozone (O3) and nitrate (B79036) radicals (NO3) also contribute to its degradation, albeit to a lesser extent. fluorocarbons.orgcopernicus.org The presence of the double bond allows for a minor reaction with ozone, a process known as ozonolysis. fluorocarbons.org

The reaction with NO3 radicals is another potential degradation pathway, particularly at night when OH radical concentrations are low. researchgate.net Quantum chemical methods have been used to study the oxidation of similar hydrofluoroolefins by NO3 radicals. nih.govresearchgate.netresearchgate.net

Formation and Hydrolysis of Trifluoroacetyl Fluoride (CF3C(O)F)

During the atmospheric degradation of this compound, various intermediate products are formed. One such product that can arise from the degradation of related fluorinated compounds is trifluoroacetyl fluoride (CF3C(O)F). ecostandard.org This compound is an acid fluoride and is known to hydrolyze in the presence of atmospheric moisture. wikipedia.org

The hydrolysis of trifluoroacetyl fluoride produces trifluoroacetic acid (TFA), a persistent environmental compound. Theoretical studies have investigated the kinetics of the gas-phase hydrolysis of CF3C(O)F, indicating that the reaction is catalyzed by water molecules. iaea.org The presence of multiple water molecules significantly lowers the activation energy for this hydrolysis reaction. iaea.org

Criegee Intermediate Chemistry in Degradation Pathways

The ozonolysis of alkenes, including this compound, proceeds through the formation of highly reactive species known as Criegee intermediates. rsc.orgosti.govcopernicus.org These intermediates are formed from the decomposition of the primary ozonide, which is the initial product of the reaction between ozone and the double bond. osti.gov

Stabilized Criegee intermediates can react with various atmospheric trace gases, influencing atmospheric chemistry. rsc.org For hydrofluoroolefins, the reaction with ozone leads to the formation of carbonyl compounds and Criegee intermediates. nih.govresearchgate.net The subsequent reactions of these Criegee intermediates can be complex and may contribute to the formation of secondary atmospheric pollutants. bris.ac.uk For instance, the reaction of Criegee intermediates with water vapor is a significant loss process for these species in the atmosphere. rsc.org

Interactive Data Table: Ozonolysis of HFO-1234ze(E) and HFC-23 Formation

| Parameter | Value |

| Degradation via Ozonolysis | 2.96% |

| Yield of HFC-23 from Ozonolysis | 3.11% |

| Overall Yield of HFC-23 | 0.092% |

| Indirect GWP due to HFC-23 | ~12 |

| Data from atmospheric modeling and experimental measurements. fluorocarbons.org |

Radical Reactions and Their Role in this compound Chemistry

The presence of a carbon-carbon double bond in this compound (also known as HFO-1234ze) makes it susceptible to radical reactions, which are crucial in understanding its atmospheric chemistry and degradation pathways. Chlorine atoms (Cl•), in particular, initiate a series of reactions by adding to this double bond.

The reaction between chlorine atoms and trans-1,3,3,3-tetrafluoroprop-1-ene is initiated by the electrophilic addition of the chlorine atom to the carbon-carbon double bond. This is a common mechanism for the reaction of chlorine atoms with unsaturated compounds. nih.govescholarship.org The addition can occur at either of the two carbons involved in the double bond, leading to the formation of two possible chloroalkyl radical intermediates: CF₃CH(•)CHFCl or CF₃CHClCH(•)F.

Once the chloroalkyl radicals, CF₃CH(•)CHFCl and CF₃CHClCH(•)F, are formed, their fate is primarily determined by the surrounding atmospheric conditions, especially the concentration of oxygen (O₂). researchgate.net

In the presence of oxygen, the chloroalkyl radicals rapidly add O₂ to form chloroalkyl peroxy radicals (RO₂•):

CF₃CH(•)CHFCl + O₂ → CF₃CH(OO•)CHFCl

CF₃CHClCH(•)F + O₂ → CF₃CHClCH(OO•)F

These peroxy radicals can then react further, typically with nitric oxide (NO) or other peroxy radicals, to form chloroalkyl alkoxy radicals (RO•):

CF₃CH(OO•)CHFCl → CF₃CH(O•)CHFCl

CF₃CHClCH(OO•)F → CF₃CHClCH(O•)F

The subsequent reactions of these alkoxy radicals are critical as they can undergo decomposition (via C-C bond scission) or reaction with O₂. dtu.dk This competition between pathways leads to a variety of oxygenated and chlorinated products. For the chlorine atom-initiated oxidation of trans-CF₃CH=CHF, the identified products include formyl fluoride (HC(O)F), trifluoroacetaldehyde (CF₃CHO), trifluoroacetyl chloride (CF₃C(O)Cl), and 1,2-dichloro-1,1,2-trifluoro-3,3,3-trifluoropropane (CF₃C(O)CHFCl). copernicus.org

Notably, the yields of CF₃C(O)Cl and CF₃C(O)CHFCl have been observed to increase at the expense of HC(O)F and CF₃CHO as the partial pressure of oxygen increases over a range of 5–700 Torr. copernicus.org This indicates that the reaction of the alkoxy radical with O₂ becomes more favorable at higher oxygen concentrations, leading to different fragmentation patterns and final products. researchgate.net

Dissociative Photoionization Studies and Fragmentation Pathways

Dissociative photoionization is a powerful technique used to investigate the electronic structure and fragmentation dynamics of molecules upon ionization. Studies using imaging photoelectron photoion coincidence (PEPICO) spectroscopy have provided detailed insights into the behavior of the trans-1,3,3,3-tetrafluoroprop-1-ene cation. acs.org

Spectroscopic methods have been employed to determine the energy required to remove an electron from the molecule, known as the ionization energy. From the threshold photoelectron spectrum (TPES), the adiabatic ionization energy of trans-1,3,3,3-tetrafluoroprop-1-ene has been determined for the first time to be 10.91 ± 0.05 eV. acs.org This value represents the energy difference between the ground state of the neutral molecule and the ground state of the molecular ion.

When the trans-1,3,3,3-tetrafluoroprop-1-ene cation is formed with sufficient internal energy, it undergoes dissociation, breaking apart into smaller fragment ions and neutral species. Over an energy range of 4 eV, three primary parallel dissociative photoionization channels have been identified. acs.orgnih.gov These fragmentation pathways correspond to the loss of a hydrogen atom (H-loss), a fluorine atom (F-loss), and a difluorocarbene molecule (CF₂-loss). acs.org

The appearance energy for each fragment ion, which is the minimum energy required to form that specific fragment from the neutral precursor, has been precisely measured. acs.orgnih.gov

Table 1: Appearance Energies of Fragment Ions from trans-1,3,3,3-Tetrafluoroprop-1-ene

| Fragment Ion | Neutral Loss | m/z | 0 K Appearance Energy (eV) |

|---|---|---|---|

| CF₂CHCF₂⁺ | H | 113 | 12.247 ± 0.030 acs.orgnih.gov |

| CFHCHCF₂⁺ | F | 95 | 12.66 ± 0.10 acs.orgnih.gov |

Interestingly, the mechanisms for these fragmentations are not all direct. While the lowest-energy fluorine loss occurs directly, the H-loss and CF₂-loss channels are more complex. acs.orgnih.gov These pathways involve rearrangement of the molecular ion, specifically through both fluorine and hydrogen migration, before the final dissociation occurs. acs.org At higher internal energies, additional rearrangement pathways can open up, leading to the formation of other isomeric fragment ions. nih.gov

Computational and Theoretical Chemistry Studies of 1,3,3,3 Tetrafluoroprop 1 Ene

Quantum Chemical Calculations (DFT, ab initio) for Reaction Energetics and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental chemical properties of HFO-1234ze. These methods are used to determine the energetics of various reaction pathways and to characterize the transition states involved.

Researchers have employed DFT methods, such as the M06-2X functional with a 6–311+G(d,p) basis set, to calculate the energy barriers for the combustion reactions of trans-1,3,3,3-tetrafluoroprop-1-ene (R1234ze(E)). researchgate.net These calculations have explored several reaction pathways, including unimolecular decomposition, collision with oxygen, and reactions with hydrogen and hydroxyl radicals. researchgate.net For instance, the energy barriers for the initiation pathways involving the collision of the C=C double bond with an oxygen molecule are reported to be 153.3 and 135.3 kJ mol⁻¹. researchgate.net

These theoretical investigations are crucial for understanding the initial steps of combustion and predicting the stability of the molecule under various conditions. The main combustion products identified through these studies are hydrogen fluoride (B91410) (HF), carbonyl difluoride (COF₂), and carbon dioxide (CO₂). researchgate.netresearchgate.net

Table 1: Calculated Energy Barriers for R1234ze(E) Initiation Reactions

| Reaction Pathway | Energy Barrier (kJ mol⁻¹) | Reference |

|---|---|---|

| C=C Collision with O₂ (Pathway 1) | 153.3 | researchgate.net |

This table presents the calculated energy barriers for the initial reactions of R1234ze(E) with oxygen, as determined by DFT calculations.

The conformational landscape of 1,3,3,3-tetrafluoropropene is another area of active research. Potential energy surface (PES) scans are performed to understand the rotation around single bonds and to identify stable conformers. For HFO-1234ze, the rotation of the trifluoromethyl group (CF₃) around the C-C single bond has been studied using quantum-chemical calculations at the PBE0/cc-pVTZ level of theory. researchgate.net These calculations help in elucidating the structures of different isomers and their relative stabilities. researchgate.net

The existence of different conformers can influence the molecule's physical and chemical properties. For example, studies have investigated the cis and trans isomers of 1,3,3,3-tetrafluoropropene, with the trans isomer (R1234ze(E)) being of particular interest as a refrigerant. researchgate.netwikipedia.org

Kinetic Modeling and Simulation of 1,3,3,3-Tetrafluoroprop-1-ene (B156734) Reactions

To bridge the gap between theoretical calculations and real-world applications, kinetic modeling and simulations are employed. These models provide a comprehensive description of the complex reaction networks that occur during processes like high-temperature oxidation.

Comprehensive chemical kinetic mechanisms have been developed to describe the high-temperature oxidation of HFO-1234ze. researchgate.netnist.gov These mechanisms are built upon a foundation of quantum chemical calculations for key reaction pathways and are refined using experimental data. They include a large number of elementary reactions and chemical species to accurately simulate the combustion process. For the related isomer, HFO-1234yf, a detailed kinetic model including 1001 reactions and 105 species has been developed. researchgate.net

These models are essential for predicting flammability limits, flame speeds, and the formation of combustion products, which are critical parameters for ensuring the safe use of HFO-1234ze. researchgate.net

The kinetic models for HFO-1234ze are often integrated with well-established combustion models for hydrocarbons and other fluorocarbons. A common approach is to combine the HFO-1234ze mechanism with models like GRI-Mech 3.0, which is a widely used mechanism for natural gas combustion. nist.govnist.govnih.gov This integration allows for the simulation of co-combustion scenarios where HFO-1234ze might be present with other fuels.

The framework for these integrated models often consists of several sub-mechanisms:

GRI-Mech 3.0: For high-temperature hydrocarbon oxidation. nist.gov

NIST C1-C2 Hydrofluorocarbon Model: To describe the chemistry of smaller fluorinated hydrocarbons. nist.gov

C3-Hydrofluorocarbon Models: Based on studies of other C3 fluorocarbons like heptafluoropropane. nist.gov

HFO-1234ze Specific Reactions: The newly developed mechanism for the target molecule.

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rates of unimolecular reactions. wikipedia.orgscribd.com It is particularly useful for describing the dissociation of molecules at high energies, where energy is distributed among the various vibrational modes before reaction occurs. wikipedia.org

In the context of HFO-1234ze, RRKM theory has been applied to model its decomposition pathways. researchgate.net For instance, the decomposition of trans-1,3,3,3-TFP is predicted to proceed via HF elimination to produce a variety of C₃HF₃ isomers. researchgate.net Multichannel RRKM/master-equation calculations are then performed for these identified decomposition channels to determine the pressure and temperature dependence of the reaction rates. researchgate.net

Table 2: Mentioned Compound Names

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₃H₂F₄ |

| trans-1,3,3,3-Tetrafluoroprop-1-ene | C₃H₂F₄ |

| Hydrogen Fluoride | HF |

| Carbonyl Difluoride | COF₂ |

| Carbon Dioxide | CO₂ |

| Trifluoromethyl | CF₃ |

| 2,3,3,3-Tetrafluoroprop-1-ene | C₃H₂F₄ |

| Heptafluoropropane | C₃HF₇ |

Molecular Dynamics Simulations (e.g., ReaxFF-MD) for Bond Breaking and Formation Processes

Molecular dynamics (MD) simulations that employ reactive force fields (ReaxFF) are powerful computational tools for investigating complex chemical phenomena, such as the bond breaking and formation that occurs during thermal decomposition and oxidation. researchgate.netosti.gov ReaxFF bridges the gap between quantum mechanical (QM) methods and classical, non-reactive molecular mechanics (MM) by allowing for the dynamic formation and dissociation of chemical bonds during a simulation. nsf.gov This is achieved through a bond-order concept, where the interactions between atoms are dependent on their local environment, enabling the modeling of chemical reactions in large-scale systems exceeding thousands of atoms. osti.govnsf.gov

While extensive ReaxFF-MD studies specifically detailing the bond-breaking and formation pathways of this compound (HFO-1234ze) are emerging, the methodology has been effectively applied to closely related hydrofluoroolefins (HFOs) and other organic materials. researchgate.netresearchgate.net For instance, ReaxFF-MD simulations have been used to observe the formation pathways of major products like carbon dioxide (CO2), carbon monoxide (CO), and carbonyl fluoride (COF2) during the oxidation decomposition of similar molecules. researchgate.net These simulations can track the evolution of reactants and products and identify the roles of key radical species in the reaction mechanism.

The general approach for a ReaxFF-MD simulation of a process like pyrolysis or combustion involves the following steps:

Construction of an initial system containing the molecules of interest (e.g., HFO-1234ze and oxygen).

System equilibration at a specified temperature and pressure.

Heating the system to the target reaction temperature to initiate chemical reactions.

Analysis of the simulation trajectory to identify bond-breaking and bond-forming events, intermediate species, and final products. pku.edu.cnnih.gov

For HFOs, studies have shown that initial decomposition reactions often involve the C=C double bond or C-H bonds, leading to a cascade of subsequent reactions. researchgate.net The application of ReaxFF-MD to HFO-1234ze allows for a detailed, atomistic-level understanding of its combustion and decomposition mechanisms, which is crucial for assessing its stability and potential reaction byproducts in various applications. researchgate.netresearchgate.net

Computational Assessment of Molecular Interactions and Structural Features

Computational chemistry provides indispensable tools for characterizing the molecular structure and intermolecular interactions of this compound (HFO-1234ze). These studies, combining quantum mechanics and molecular dynamics, yield fundamental data on the compound's properties and behavior.

Researchers have developed transferable force fields for various fluoropropenes, including HFO-1234ze, which are essential for conducting reliable and predictive molecular simulations. epa.govacs.orgacs.org These force fields enable the accurate modeling of both pure HFO-1234ze and its mixtures with other compounds. researchgate.net

Molecular dynamics simulations have been extensively used to predict the thermophysical and interfacial properties of HFO-1234ze(E). rsc.org These simulations can determine vapor-liquid equilibrium data, including density profiles, interface thickness, and surface tension. researchgate.netrsc.org For example, studies have investigated the interfacial tension of HFO-1234ze(E) in contact with water. aiche.org

Table 1: Computed Interfacial Properties of HFO-1234ze(E)

| Property | System | Value | Source |

|---|---|---|---|

| Interfacial Tension | HFO-1234ze(E)-water | 40.6 ± 1.0 mN/m | aiche.org |

| Interfacial Tension Drop | With surfactant coverage of 112Ų/surfactant | 12.0 mN/m | aiche.org |

Furthermore, molecular dynamics simulations have been employed to study the microscopic structure and interaction sites in binary mixtures containing HFO-1234ze(E). researchgate.net By analyzing radial and spatial distribution functions, researchers can gain insights into the molecular arrangements and preferred interactions between HFO-1234ze(E) and other molecules, such as isobutane (B21531) or carbon dioxide. researchgate.netrsc.org These studies have revealed that in certain mixtures, HFO molecules tend to stay closer to molecules of the same type. rsc.org

The precise molecular structure of HFO-1234ze has been elucidated by combining experimental techniques like low-temperature single-crystal X-ray diffraction and gas-phase electron diffraction with high-level quantum-chemical calculations. researchgate.netnih.gov Studies using the PBE0/cc-pVTZ level of theory have provided detailed information on bond lengths and angles, complementing the experimental findings. researchgate.netnih.gov These combined approaches have determined the structures of both the trans-isomer (HFO-1234ze(E)) and the cis-isomer (HFO-1234ze(Z)) in both the solid and gas phases. epa.govresearchgate.net

Table 2: Selected Structural Parameters of trans-1,3,3,3-tetrafluoroprop-1-ene (HFO-1234ze(E))

| Parameter | Method | Value | Source |

|---|---|---|---|

| C=C Bond Length | Gas-phase Diffraction | 1.323 Å | researchgate.net |

| C-C Single Bond Length | Gas-phase Diffraction | 1.503 Å | researchgate.net |

| C-F Bond Length (avg.) | Gas-phase Diffraction | 1.345 Å | researchgate.net |

| C-H Bond Length (avg.) | Gas-phase Diffraction | 1.086 Å | researchgate.net |

These computational assessments provide a fundamental understanding of the molecular characteristics of HFO-1234ze, which underpins the interpretation of its macroscopic physical and chemical properties.

Atmospheric Chemistry and Environmental Fate Research of 1,3,3,3 Tetrafluoroprop 1 Ene

Atmospheric Lifetime Assessments and Influencing Factors

The atmospheric lifetime of 1,3,3,3-tetrafluoroprop-1-ene (B156734) is relatively short, a key characteristic that contributes to its low global warming potential (GWP). honeywell-refrigerants.comresearchgate.net The primary removal mechanism from the atmosphere is its reaction with hydroxyl (OH) radicals. researchgate.netfluorocarbons.org

Several studies have determined the atmospheric lifetime of HFO-1234ze(E) to be in the range of 10 to 20 days. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.org One study reported an estimated lifetime of approximately 15 days, with the reaction with OH radicals being the major degradation pathway. researchgate.net Another computational model suggested a lifetime of about 20 days. researchgate.netfrontiersin.org The cis-isomer, R1234ze(Z), is reported to have an atmospheric lifetime of 10 days. researchgate.net

Factors that influence the atmospheric lifetime include the concentration of OH radicals, temperature, and to a lesser extent, photolysis. researchgate.netfrontiersin.org While the reaction with OH radicals is the dominant loss process, UV absorption and subsequent photolysis can contribute, although its impact is considered minor, accounting for less than 3% of the degradation for the E-isomer. researchgate.net The presence of a carbon-carbon double bond in its structure makes it susceptible to attack by these atmospheric oxidants.

The short atmospheric lifetime of HFO-1234ze(E) means it has a weak vertical gradient in the troposphere and its oxidation occurs at a range of temperatures. frontiersin.orgresearchgate.net This rapid degradation prevents its accumulation in the atmosphere and contributes to its low GWP of less than 1. honeywell-refrigerants.comresearchgate.net

Formation and Atmospheric Fate of Trifluoroacetic Acid (TFA) from this compound Degradation

The atmospheric degradation of this compound can lead to the formation of trifluoroacetic acid (TFA). secure-platform.comresearchgate.net The presence of a trifluoromethyl (–CF3) group within the HFO-1234ze(E) molecule makes the formation of TFA possible. secure-platform.comresearchgate.netcopernicus.org

The degradation process is initiated by the reaction of HFO-1234ze(E) with OH radicals, which leads to the formation of trifluoroacetaldehyde (B10831) (CF3CHO) as a primary intermediate product. fluorocarbons.orgcopernicus.orgumweltbundesamt.de The subsequent atmospheric fate of CF3CHO determines the yield of TFA. While photolysis is the main removal pathway for CF3CHO and does not produce TFA, a smaller fraction can react with OH radicals, leading to the formation of TFA. researchgate.netcopernicus.orgfrontiersin.org

Research indicates that the yield of TFA from the atmospheric degradation of HFO-1234ze(E) is low. frontiersin.orgfrontiersin.org Computational modeling suggests that the TFA yield varies between 0% and 4% under different atmospheric conditions. frontiersin.orgresearchgate.netfrontiersin.org This is in contrast to some other fluorinated compounds where TFA yields can be significantly higher. frontiersin.org

Once formed, TFA is removed from the atmosphere primarily through wet and dry deposition, including rain, snow, and fog. researchgate.netfrontiersin.org Due to its high polarity and low degradability, TFA can persist in aquatic environments. wikipedia.org

Atmospheric models are used to simulate the formation of TFA from HFO-1234ze(E) and predict its deposition. These models incorporate the chemical degradation pathways and meteorological data to estimate the amount of TFA deposited on the Earth's surface through both dry and wet processes. copernicus.orgcopernicus.org

Dry deposition of TFA is often modeled by assuming its behavior is analogous to that of nitric acid. copernicus.org Wet deposition occurs as TFA is scavenged by precipitation. researchgate.netfrontiersin.org

Modeling studies have estimated TFA deposition fluxes on regional and global scales. For instance, a study modeling the impact of HFO-1234ze(E) emissions from potential use in pressurized metered-dose inhalers (pMDIs) predicted annual rainwater TFA deposition to be approximately 0.025 μg/L in a high-use scenario in France. frontiersin.orgfrontiersin.org Another study modeling global emissions from pMDIs estimated that TFA concentrations in river surface water would vary between 0.8 and 19.3 ng/L across different watersheds. copernicus.org

These models indicate that even with widespread use of HFO-1234ze(E), the resulting TFA concentrations in the environment are expected to be very low. copernicus.orgfrontiersin.org

Global and regional atmospheric transport models are essential tools for understanding the long-range movement and ultimate fate of TFA formed from the degradation of HFO-1234ze(E). These models track the dispersion of HFO-1234ze(E) emissions, its chemical transformation into TFA, and the subsequent transport and deposition of TFA across different geographical regions. secure-platform.comcopernicus.org

Modeling studies have shown that while emissions may be concentrated in certain areas, TFA deposition can occur in distant regions. copernicus.org For example, one study noted that although pMDI sales are highest in the northern-temperate zone, the model-predicted TFA deposition rates were higher in tropical regions. This suggests that the photolysis of the intermediate trifluoroacetic aldehyde (TFAA), which does not yield TFA, is more dominant in the northern-temperate zone. copernicus.orgcopernicus.orgresearchgate.net

Transport models have also been used to assess the impact of HFO-1234ze(E) emissions on specific watersheds. A study focusing on the Hudson and Cauvery river watersheds predicted that after 20 years of continuous emissions, TFA concentrations in the Hudson River sub-basins would range from 0.002 to 0.005 ppb, while the Cauvery River would see slightly higher concentrations of 0.009 to 0.019 ppb. secure-platform.com The difference was attributed to lower transport of TFA into the oceans from the Cauvery watershed. secure-platform.com These modeling efforts are crucial for assessing the potential environmental accumulation of TFA from HFO-1234ze(E) use.

Research into Potential Formation Pathways of Other Fluorinated Byproducts (e.g., HFC-23) from this compound and its Degradation Products

Recent research has investigated the formation of other fluorinated byproducts from the atmospheric degradation of HFO-1234ze(E), with a particular focus on fluoroform (HFC-23), a potent greenhouse gas. wikipedia.orgresearchgate.net While the primary degradation pathway initiated by OH radicals is not expected to produce HFC-23, alternative reaction pathways are being explored. researchgate.netresearchgate.net

One such pathway is the ozonolysis of HFO-1234ze(E). Although the reaction with ozone is much slower than with OH radicals, it has been identified as a potential source of HFC-23. copernicus.orgpnas.org

The formation of HFC-23 through ozonolysis is pressure-dependent, with collisional quenching at higher atmospheric pressures increasing the population of stabilized Criegee intermediates and decreasing the HFC-23 yield. pnas.org Despite the low yield, the inclusion of this pathway in atmospheric models is important for a complete environmental assessment of HFO-1234ze(E).

Methodologies for Assessing Environmental Impact of this compound Degradation Products

Assessing the environmental impact of the degradation products of this compound involves a multi-faceted approach that combines laboratory experiments, computational modeling, and environmental monitoring.

Key Methodologies Include:

Smog Chamber Studies: These experiments are conducted in controlled environments to study the reaction kinetics and mechanisms of HFO-1234ze(E) with atmospheric oxidants like OH radicals and ozone. They help determine reaction rates and identify primary degradation products. researchgate.net

Computational Modeling: Chemical transport models (CTMs) are used to simulate the atmospheric fate of HFO-1234ze(E) and its degradation products on regional and global scales. copernicus.orgfrontiersin.org These models incorporate data on emissions, chemical reactions, and meteorological conditions to predict concentrations and deposition rates.

Watershed Modeling: To assess the impact on aquatic systems, fate-and-transport models are used for specific watersheds. These models take the output from atmospheric deposition models to predict the concentrations of degradation products like TFA in rivers, lakes, and soil. secure-platform.comcopernicus.org

Risk Assessment: This involves comparing predicted environmental concentrations of degradation products with established no-observed-effect concentrations (NOECs) for various organisms to determine the potential risk to ecosystems. frontiersin.org

These methodologies provide a comprehensive framework for evaluating the environmental acceptability of HFO-1234ze(E) as a replacement for high-GWP substances.

Advanced Analytical and Spectroscopic Characterization in 1,3,3,3 Tetrafluoroprop 1 Ene Research

Imaging Photoelectron Photoion Coincidence (PEPICO) Spectroscopy for Dissociative Photoionization Studies

Imaging Photoelectron Photoion Coincidence (PEPICO) spectroscopy is a powerful technique used to investigate the intricate details of molecular ionization and fragmentation. osti.govwikipedia.org In the context of trans-1,3,3,3-tetrafluoroprop-1-ene, PEPICO has been employed to study its dissociative photoionization dynamics with high precision. nih.govnsf.gov

Research utilizing this method has provided the first experimental determination of the adiabatic ionization energy of trans-HFO-1234ze, establishing it at 10.91 ± 0.05 eV. nih.govnsf.gov In these studies, internal-energy selected cations were observed to decay through three primary dissociative photoionization channels over a 4 eV range. nih.govnsf.gov The process involves ionizing the molecule with vacuum ultraviolet (VUV) radiation and then detecting the resulting photoelectron and cation in coincidence. wikipedia.org This allows for the precise measurement of the cation's internal energy and its subsequent fragmentation pattern. unc.edunih.gov

The primary dissociation pathways identified involve the loss of a hydrogen atom (H-loss), a fluorine atom (F-loss), or a difluoromethylene group (CF₂-loss). nsf.gov Statistical theory modeling of these channels has yielded precise 0 K appearance energies for the resulting fragment ions. nih.govnsf.gov Notably, the lowest-energy pathways for H-loss and CF₂-loss are not direct cleavages but involve complex rearrangements, including both fluorine and hydrogen migrations, before the molecule dissociates. nsf.gov At higher internal energies, additional rearrangement pathways become accessible, leading to the formation of various isomeric allylic fragment ions through fluorine loss. nih.govnsf.gov

Table 1: 0 K Appearance Energies of Fragment Ions from trans-1,3,3,3-Tetrafluoroprop-1-ene Dissociative Photoionization

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Neutral Loss | 0 K Appearance Energy (eV) |

|---|---|---|---|

| C₃HF₄⁺ | 113 | H | 12.247 ± 0.030 |

| C₃H₂F₃⁺ | 95 | F | 12.66 ± 0.10 |

| C₂H₂F₂⁺ | 64 | CF₂ | 12.80 ± 0.05 |

Data derived from PEPICO spectroscopy studies. nsf.gov

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. youtube.comamazonaws.com In research involving 1,3,3,3-tetrafluoroprop-1-ene (B156734), GC-MS is frequently used for purity assessment and to identify products from its decomposition or synthesis. nih.govcalpoly.edu The technique first separates compounds in a gaseous mobile phase based on their interaction with a stationary phase in a column, after which the mass spectrometer fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing a molecular fingerprint for identification. youtube.com

One significant application is the analysis of decomposition products of HFO-1234ze(E) when used in gas mixtures as a potential replacement for sulfur hexafluoride (SF₆) in medium-voltage electrical equipment. nih.gov In such studies, gas samples are extracted from switchgear after being subjected to high voltage and analyzed by GC-MS. nih.govresearchgate.net This research has successfully identified a range of decomposition products, providing crucial data for understanding the chemical stability of HFO-1234ze(E) under electrical stress. nih.gov Furthermore, GC-MS is essential for monitoring atmospheric concentrations of HFOs, allowing researchers to quantify their presence in air samples collected globally. calpoly.edu

Table 2: Decomposition Products of this compound Identified by GC-MS in Electrical Switchgear Applications

| Identified Compound | Chemical Formula |

|---|---|

| Difluoromethane (B1196922) | CH₂F₂ |

| cis-1,3,3,3-Tetrafluoropropene | cis-C₃H₂F₄ |

| Tetrafluoromethane | CF₄ |

| Hexafluoroethane | C₂F₆ |

| Hexafluoropropylene | C₃F₆ |

| 1,1,1,2,2,3,3-Heptafluoropropane | C₃HF₇ |

Compounds identified in gas mixtures containing HFO-1234ze(E) after being subjected to a 30 kV AC voltage. nih.gov

Infrared Spectroscopy for Molecular Structure Elucidation and Reaction Monitoring

Infrared (IR) spectroscopy is a fundamental technique for elucidating molecular structure by measuring the absorption of infrared radiation by a sample's molecular vibrations. For this compound, IR spectroscopy, often complemented by Raman spectroscopy and quantum-chemical calculations, provides detailed information about its fundamental vibrational frequencies. nih.gov

The gas-phase IR spectrum of trans-1,3,3,3-tetrafluoroprop-1-ene has been thoroughly analyzed. nih.govresearchgate.net The assignments of specific absorption bands to particular molecular motions (e.g., C-H stretch, C=C stretch, C-F stretch) confirm the molecule's structure and bonding characteristics. nih.gov These spectroscopic data are vital for building accurate molecular models and understanding the compound's physical and chemical properties.

Beyond static structural analysis, IR spectroscopy is a powerful tool for real-time reaction monitoring. jascoinc.comresearchgate.net By tracking the disappearance of reactant-specific IR bands and the appearance of product-specific bands over time, researchers can follow the progress of a chemical reaction. youtube.com For instance, in the synthesis or degradation of HFO-1234ze, changes in the characteristic absorbances for C=C or C-F bonds can be monitored to determine reaction kinetics and identify the formation of intermediates.

Table 3: Selected Vibrational Frequencies of trans-1,3,3,3-Tetrafluoroprop-1-ene

| IR (gas) [cm⁻¹] | Raman (solid) [cm⁻¹] | Calculated [cm⁻¹] | Assignment |

|---|---|---|---|

| 3110 | 3111 | 3244 | ν(C-H) |

| 1681 | 1680 | 1723 | ν(C=C) |

| 1385 | 1383 | 1414 | δ(C-H) |

| 1288 | 1287 | 1314 | ν(C-F) |

| 1128 | 1126 | 1143 | ν(C-F) |

| 944 | 944 | 957 | τ(C-H) |

| 668 | 668 | 673 | δ(CF₃) |

Experimental and calculated vibrational frequencies for key molecular motions. ν = stretching, δ = bending, τ = twisting. nih.gov

Spectroscopic Analysis of Combustion and Degradation Products

Combustion experiments analyzed by Fourier-transform infrared (FT-IR) spectroscopy have shown that the primary products from the burning of HFO-1234ze are carbonyl difluoride (COF₂), carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF). nih.govresearchgate.net The identification of these hazardous gases is a critical component of safety risk analyses. znaturforsch.com

Atmospheric degradation of HFO-1234ze is primarily initiated by reaction with hydroxyl (OH) radicals. researchgate.net This process leads to the formation of trifluoroacetaldehyde (B10831) (CF₃CHO) as a major intermediate product. researchgate.netfluorocarbons.org The subsequent atmospheric fate of trifluoroacetaldehyde, including its photolysis and further reactions, is a key area of research. researchgate.net Ultimately, these degradation pathways can lead to the formation of trifluoroacetic acid (TFA). researchgate.net Spectroscopic techniques, in conjunction with atmospheric modeling, are used to trace these complex reaction sequences and determine the yields of final products. researchgate.net

Table 4: Identified Combustion and Degradation Products of this compound

| Process | Identified Product | Chemical Formula | Analytical Method |

|---|---|---|---|

| Combustion | Carbonyl difluoride | COF₂ | FT-IR Spectroscopy |

| Carbon dioxide | CO₂ | FT-IR Spectroscopy | |

| Hydrogen fluoride | HF | FT-IR Spectroscopy | |

| Atmospheric Degradation | Trifluoroacetaldehyde | CF₃CHO | FTIR, GC-MS |

| Trifluoroacetic acid | TFA | Modeling/Inferred |

Summary of key products formed during the combustion and atmospheric degradation of HFO-1234ze. nih.govresearchgate.netresearchgate.netresearchgate.net

Research into Specific Application Relevant Chemical Phenomena of 1,3,3,3 Tetrafluoroprop 1 Ene

Chemical Stability Investigations in Applied Research Environments

Stability in the Presence of System Materials and Lubricants (research methodologies, not compatibility data)

The evaluation of the chemical stability of 1,3,3,3-tetrafluoropropene (HFO-1234ze(E)), particularly in environments relevant to its application in refrigeration and air conditioning systems, involves standardized and rigorous research methodologies. A common method is the sealed tube test, as outlined by ANSI/ASHRAE Standard 97. opteon.cn This accelerated aging test is designed to assess the thermal stability of refrigerants, both in their pure form and when mixed with lubricants, in the presence of various metals commonly used in these systems. opteon.cn

In a typical sealed tube stability study, the refrigerant and lubricant mixture is aged at elevated temperatures, such as 150°C (300°F), 175°C (347°F), and 200°C (392°F), for a specified duration, often two weeks. opteon.cnahrinet.org The test apparatus consists of sealed glass tubes containing the refrigerant, lubricant, and coupons of system metals like aluminum, copper, and steel. opteon.cnahrinet.org Following the aging period, a series of analyses are conducted to detect any signs of chemical breakdown. Visual inspection of the metal coupons for corrosion, dulling, or coating is an initial step. opteon.cn The liquid phase is analyzed for the formation of fluoride (B91410) ions and acids, which are indicators of refrigerant decomposition. opteon.cn Additionally, the formation of any deposits or flocculants is noted. opteon.cn

More advanced analytical techniques are also employed to investigate potential chemical reactions. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing the headspace of the aged fluids to identify any semi-volatile breakdown products that may have formed due to interactions between the refrigerant and lubricant. ahrinet.org This methodology allows for a detailed understanding of the chemical stability and potential reactivity of 1,3,3,3-tetrafluoropropene under simulated system conditions.

Chemical Aspects of 1,3,3,3-Tetrafluoroprop-1-ene (B156734) as a Component in Gas Mixtures for Detector Systems

Performance of Resistive Plate Chambers (RPCs) with this compound Gas Mixtures

1,3,3,3-Tetrafluoropropene is under investigation as an eco-friendly component in gas mixtures for Resistive Plate Chambers (RPCs), which are widely used in high-energy physics experiments for particle detection and triggering. uniroma1.itresearchgate.net These detectors traditionally use gas mixtures with high Global Warming Potential (GWP), such as those containing tetrafluoroethane (B1211177) (R-134a) and sulfur hexafluoride (SF6). uniroma1.itsissa.it The primary motivation for exploring 1,3,3,3-tetrafluoropropene is its significantly lower GWP. indico.globalarxiv.org

Research focuses on characterizing the performance of RPCs when the standard high-GWP components are replaced with 1,3,3,3-tetrafluoropropene. researchgate.netsissa.it Key performance metrics that are evaluated include detector efficiency, streamer probability, induced charge, and time resolution. uniroma1.itarxiv.org A significant chemical aspect of 1,3,3,3-tetrafluoropropene is its higher electron attachment coefficient compared to tetrafluoroethane. indico.globalarxiv.org This property means that a direct replacement of tetrafluoroethane with 1,3,3,3-tetrafluoropropene would necessitate a much higher operating voltage for the RPC, which can be problematic for the existing high-voltage systems. uniroma1.itindico.global

To counteract this, researchers are studying ternary and quaternary gas mixtures where 1,3,3,3-tetrafluoropropene is combined with other gases like carbon dioxide (CO2), which is less electronegative. indico.globalarxiv.org The goal is to formulate a mixture that maintains a working point (the operating voltage at which high efficiency is achieved with low streamer probability) close to that of the standard mixtures. sissa.itindico.global Experimental setups for these studies typically involve prototype RPCs exposed to cosmic rays or particle beams. indico.globalarxiv.org The detector's response to the passage of charged particles is measured using front-end electronics, and the data is analyzed to determine the performance parameters as a function of the applied high voltage. sissa.itarxiv.org Long-term aging studies under irradiation are also crucial to assess the stability and sustained performance of these new gas mixtures. sissa.itarxiv.org

| Parameter | Standard Mixture (Example) | 1,3,3,3-Tetrafluoropropene-based Mixture (Example) |

| Primary Gaseous Component | C2H2F4 (Tetrafluoroethane) | C3H2F4 (1,3,3,3-Tetrafluoropropene) |

| Additional Components | i-C4H10 (Isobutane), SF6 (Sulfur Hexafluoride) | CO2 (Carbon Dioxide), i-C4H10, SF6 or alternative |

| Working Voltage | ~9.8 kV | Tends to be higher, requires optimization with other gases |

| Key Performance Metrics | High efficiency (>90%), low streamer probability | Aim to match standard mixture performance |

Research into Chemical Reactivity and Performance of this compound Blends (e.g., with HFC-134a) in System Operations

Chemical Interactions and Synergies in Binary and Ternary Mixtures

The chemical interactions and potential synergies of 1,3,3,3-tetrafluoropropene in binary and ternary mixtures, particularly with hydrofluorocarbons (HFCs) like HFC-134a, are a significant area of research. These investigations are crucial for developing new refrigerant blends with optimized properties. The presence of a double bond in the 1,3,3,3-tetrafluoropropene molecule makes it more chemically reactive in certain environments compared to saturated HFCs. opteon.cn

Studies have explored the vapor-liquid equilibrium (VLE) of binary mixtures containing 1,3,3,3-tetrafluoropropene. For instance, the VLE of mixtures with R-134a has been a focus, as these two compounds can form azeotropic or near-azeotropic mixtures. acs.org Understanding the phase behavior is essential for predicting the performance of the blend in a refrigeration cycle. researchgate.net Advanced thermodynamic models, such as the Cubic-Plus-Association Equation of State, are used to calculate the saturated properties of these mixtures, taking into account factors like hydrogen-bonding associations. mdpi.com

The chemical stability of these blends in the presence of system materials and lubricants is also a key concern. Research has shown that in some cases, interactions between hydrofluoroolefins (HFOs) like 1,3,3,3-tetrafluoropropene and certain lubricants can lead to the generation of breakdown products. ahrinet.org For example, some studies have noted increased reactivity at elevated temperatures. ahrinet.org The specific chemical interactions can be complex and are influenced by the composition of the blend and the type of lubricant used.

In the context of dielectric gas mixtures for electrical switchgear, the chemical stability of 1,3,3,3-tetrafluoropropene in binary and ternary mixtures with gases like carbon dioxide and synthetic air has been studied. nih.govacs.org Under high voltage stress, decomposition products can form. Analytical techniques such as gas chromatography coupled with mass spectrometry are used to identify these degradation products, which can include various fluorinated compounds. nih.govacs.org

Studies on the Chemical Mechanism of Flammability and Flame Inhibition of this compound and its Blends